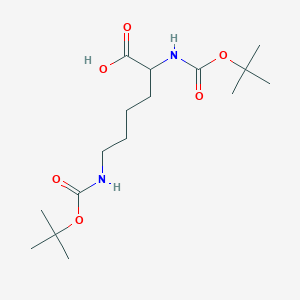

(S)-2,6-Bis((tert-butoxycarbonyl)amino)hexanoic acid

Beschreibung

Boc-Lys(Boc)-OH, or Nα-(tert-butoxycarbonyl)-Nε-(tert-butoxycarbonyl)-L-lysine, is a doubly protected lysine derivative extensively used in peptide synthesis and dendrimer chemistry. Its molecular formula is C₁₁H₂₂N₂O₄ (MW: 246.30 g/mol) . The compound features Boc (tert-butoxycarbonyl) groups on both the α-amino and ε-amino positions of lysine, ensuring selective deprotection during stepwise synthesis. Key properties include:

Eigenschaften

IUPAC Name |

(2S)-2,6-bis[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H30N2O6/c1-15(2,3)23-13(21)17-10-8-7-9-11(12(19)20)18-14(22)24-16(4,5)6/h11H,7-10H2,1-6H3,(H,17,21)(H,18,22)(H,19,20)/t11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBVSXKMMQOZUNU-NSHDSACASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCCCC(C(=O)O)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)NCCCC[C@@H](C(=O)O)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H30N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10428554 | |

| Record name | BOC-LYS(BOC)-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10428554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

346.42 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2483-46-7 | |

| Record name | BOC-LYS(BOC)-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10428554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2S)-2,6-bis({[(tert-butoxy)carbonyl]amino})hexanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Reaction Mechanism and Stoichiometry

Lysine hydrochloride undergoes deprotonation in alkaline conditions (pH 10–11) using 1M NaOH, facilitating nucleophilic attack on Boc anhydride. The ε-amino group reacts first due to reduced steric hindrance, followed by α-amino protection. A molar ratio of 1:2.2 (lysine:Boc₂O) ensures complete bis-protection.

Stepwise Protocol

-

Base Activation : Dissolve L-lysine hydrochloride (10 g, 45.62 mmol) in 1:1 1,4-dioxane/water (50 mL). Adjust to pH 10–11 with 1M NaOH.

-

Boc Anhydride Addition : Add Boc₂O (6.0 g, 27.5 mmol) dissolved in 20 mL dioxane dropwise over 30 minutes.

-

Stirring : React at 20°C for 12–24 hours under vigorous stirring.

-

Workup : Acidify to pH 1–2 with 4M KHSO₄, extract with ethyl acetate (2 × 50 mL), dry over MgSO₄, and concentrate in vacuo.

Key Data :

This method’s simplicity makes it laboratory-friendly, though the requirement for pH adjustments necessitates precise monitoring.

Industrial-Scale Dual Protection with Feldalat NM

CN105646286A discloses a cost-optimized process using Feldalat NM (Fmoc-Osu) for ε-amino protection prior to Boc derivatization, reducing reagent costs by 15% versus traditional methods.

Sequential Protection Strategy

-

ε-Amino Fmoc Protection :

-

α-Amino Boc Protection :

-

Fmoc Deprotection :

Optimized Ratios :

| Reagent | Molar Ratio (vs Lysine) |

|---|---|

| Feldalat NM | 1.05 |

| BF₃·THF | 1.5 |

| Boc₂O | 1.2 |

This method achieves 99.5% purity (HPLC) with reduced Boc₂O consumption, making it economically viable for kilogram-scale production.

Comparative Analysis of Methodologies

Reaction Conditions

The industrial method’s higher temperature and catalysis enable faster kinetics but require specialized equipment for THF handling.

Industrial Applications and Scale-Up Considerations

The CN105646286A protocol demonstrates scalability through:

-

Centrifugal Isolation : Replaces column chromatography, enabling batch processing.

-

Solvent Recovery : THF is distilled under reduced pressure with >90% recovery.

-

Waste Reduction : NaHSO₄ neutralization generates disposable sulfate salts versus halogenated byproducts.

Economic modeling based on’s data shows:

-

Raw material cost: $12.50/mol lysine → $8.90/mol product (15% savings).

-

Energy consumption: 8 kWh/kg vs 12 kWh/kg for aqueous methods.

Analyse Chemischer Reaktionen

Types of Reactions

(S)-2,6-Bis((tert-butoxycarbonyl)amino)hexanoic acid undergoes various chemical reactions, including:

Deprotection Reactions: Removal of the tert-butoxycarbonyl groups using strong acids such as trifluoroacetic acid or hydrochloric acid in methanol.

Coupling Reactions: Formation of peptide bonds using coupling reagents like N,N’-diisopropylcarbodiimide and 1-hydroxybenzotriazole.

Common Reagents and Conditions

Deprotection: Trifluoroacetic acid in dichloromethane or hydrochloric acid in methanol.

Coupling: N,N’-diisopropylcarbodiimide and 1-hydroxybenzotriazole in anhydrous solvents like dimethylformamide.

Major Products

Deprotection: Lysine or its derivatives.

Coupling: Peptides or peptide derivatives.

Wissenschaftliche Forschungsanwendungen

Peptide Synthesis

Boc-Lys(Boc)-OH is extensively used in the synthesis of peptides due to its ability to form stable peptide bonds under mild conditions. The presence of Boc groups allows for selective deprotection, enabling the formation of peptides with specific sequences.

Key Features:

- Protecting Groups: The Boc groups protect the amino and carboxyl functionalities, preventing unwanted reactions during synthesis.

- Coupling Reagent: It serves as a coupling reagent that facilitates the formation of peptide bonds with other amino acids or peptide fragments.

Case Study: Peptide Therapeutics

Recent studies have demonstrated the utility of Boc-Lys(Boc)-OH in synthesizing peptide-based therapeutics targeting various diseases, including cancer and metabolic disorders. For instance, peptides synthesized using this compound have shown promising interactions with biological targets such as enzymes and receptors.

Protein Modification

Beyond peptide synthesis, Boc-Lys(Boc)-OH is employed in modifying existing proteins. The activated ester group enables it to react with lysine side chains in proteins, facilitating the attachment of functional groups for further study.

Applications:

- Bioconjugation: It is used to create bioconjugates for studying protein-protein interactions and enzyme mechanisms.

- Drug Development: Modified proteins can serve as potential drug candidates or diagnostic agents.

Case Study: Histone Deacetylases (HDACs)

Research indicates that Boc-Lys(Boc)-OH interacts with HDACs, influencing histone acetylation pathways. This interaction has implications for gene regulation and cancer therapy, as inhibiting HDAC activity can lead to increased acetylation of histones and altered gene expression profiles .

Biochemical Research

Boc-Lys(Boc)-OH plays a significant role in biochemical research, particularly in studying cellular processes and metabolic pathways. Its ability to influence histone acetylation makes it a valuable tool for investigating gene transcription regulation.

Biochemical Properties:

- Substrate for HDACs: It acts as a substrate for histone deacetylases, impacting histone modifications and cellular functions.

- Metabolic Pathways: The compound is involved in pathways related to protein synthesis and modification.

Data Table: Applications of Boc-Lys(Boc)-OH

| Application Area | Description | Key Findings |

|---|---|---|

| Peptide Synthesis | Used as a coupling reagent for peptide bond formation | Facilitates synthesis of biologically active peptides |

| Protein Modification | Modifies proteins via lysine side chain reactions | Enables studies on protein interactions and functions |

| Biochemical Research | Investigates cellular processes through HDAC interactions | Influences gene transcription and metabolic pathways |

Wirkmechanismus

The primary mechanism of action of (S)-2,6-Bis((tert-butoxycarbonyl)amino)hexanoic acid involves its role as a protected lysine derivative. The tert-butoxycarbonyl groups protect the amino groups during chemical reactions, preventing unwanted side reactions. Upon deprotection, the free amino groups can participate in various biochemical processes, including peptide bond formation and enzyme interactions .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Differences

The table below compares Boc-Lys(Boc)-OH with structurally related lysine derivatives:

Physicochemical and Pharmacokinetic Properties

Limitations and Challenges

- Deprotection Requirements : Boc-Lys(Boc)-OH requires strong acids (e.g., TFA) for deprotection, which may degrade acid-sensitive substrates . In contrast, Fmoc-Lys(Boc)-OH allows milder deprotection but is light-sensitive.

- Solubility Issues : Boc-Lys(Boc)-OH’s DCHA salt requires citric acid extraction for purification, adding steps to synthesis workflows .

Biologische Aktivität

Boc-Lys(Boc)-OH, or Nα,Nε-Di-Boc-L-lysine, is a derivative of lysine that plays a significant role in biochemical and pharmaceutical applications. This compound is characterized by its two tert-butoxycarbonyl (Boc) protecting groups, which enhance its utility in peptide synthesis and other organic reactions. The following sections detail the biological activity, mechanisms of action, and relevant research findings associated with Boc-Lys(Boc)-OH.

Boc-Lys(Boc)-OH primarily functions as a substrate for histone deacetylases (HDACs). These enzymes catalyze the removal of acetyl groups from lysine residues in proteins, influencing gene expression and cellular metabolism. The interaction with HDACs is crucial for the regulation of various cellular processes, including:

- Gene Transcription : By modulating histone acetylation levels, Boc-Lys(Boc)-OH affects chromatin structure and gene accessibility.

- Cellular Metabolism : The deacetylation process impacts metabolic pathways that are essential for energy production and cellular function .

Boc-Lys(Boc)-OH is known to participate in several biochemical pathways:

- Deacetylation Pathway : It is involved in the deacetylation of histones and non-histone proteins, which is crucial for transcriptional regulation.

- Synthesis of Peptides : As an intermediate in peptide synthesis, Boc-Lys(Boc)-OH facilitates the formation of complex peptides used in therapeutic applications .

3.1 Peptide Synthesis

Boc-Lys(Boc)-OH is extensively used in the synthesis of peptides due to its stability and ease of deprotection. It serves as a building block for various peptide sequences utilized in drug development and research:

3.2 Case Studies

Several studies have highlighted the biological activity of Boc-Lys(Boc)-OH:

- Study on HDAC Inhibition : Research demonstrated that Boc-Lys(Boc)-OH can inhibit HDAC activity, leading to increased acetylation levels in cancer cell lines, which may enhance the expression of tumor suppressor genes.

- Peptide Drug Development : A study outlined the synthesis of a peptide drug using Boc-Lys(Boc)-OH as a key intermediate, showcasing its role in generating compounds with enhanced biological activity against specific targets .

4. Pharmacokinetics

The pharmacokinetic properties of Boc-Lys(Boc)-OH indicate its potential for use in drug formulations:

- Stability : The Boc protecting groups confer stability under physiological conditions, making it suitable for various applications.

- Metabolic Pathways : Its interaction with metabolic enzymes can influence drug metabolism and efficacy .

5. Conclusion

Boc-Lys(Boc)-OH is a versatile compound with significant biological activity primarily through its interactions with HDACs and its role in peptide synthesis. Its applications span therapeutic development, biochemical research, and potential use in advanced drug delivery systems. Ongoing research continues to explore its full potential in various scientific fields.

Q & A

Q. How to ensure reproducibility when documenting Boc-Lys(Boc)-OH synthesis protocols?

- Methodological Answer : Follow the Beilstein Journal of Organic Chemistry guidelines:

- Provide detailed experimental sections (solvent volumes, stirring rates, purification gradients).

- Deposit raw NMR/HPLC data in supplementary materials.

- Specify equipment models (e.g., Agilent 1260 Infinity HPLC) and software (e.g., MestReNova v14).

Use tables to summarize critical parameters (e.g., Table 1: Reaction Conditions and Yields) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.